N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the field of oncology. The structure of this compound includes a fluorophenyl group, a phenylpyrazolo[3,4-d]pyrimidine core, and an acetamide moiety, which collectively contribute to its biological activity.
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
This compound interacts with the RyR, leading to changes in the receptor’s function . Molecular docking studies suggest that this compound may act as an activator of the insect RyR .
Biochemical Pathways
The affected pathway is the ryanodine receptor signaling pathway. The activation of the RyR by this compound leads to changes in calcium ion concentration within the cell, which can have downstream effects on various cellular processes .
Result of Action
The result of this compound’s action is the disruption of normal cellular processes due to changes in calcium ion concentration. This leads to its insecticidal activity, as demonstrated by its effectiveness against the diamondback moth (Plutella xylostella) .
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenylhydrazine or phenyl isocyanate as starting materials.
Attachment of the fluorophenyl group: This can be done via nucleophilic aromatic substitution reactions using 4-fluoroaniline or 4-fluorobenzoyl chloride.
Formation of the acetamide moiety: This final step typically involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pyrazolo[3,4-d]pyrimidine derivatives, which are of interest for their diverse chemical properties.
Biology: It has been investigated for its biological activity, particularly its cytotoxic effects on cancer cell lines.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various cancers.
Industry: In the pharmaceutical industry, the compound is used as a lead compound for the development of new anticancer drugs. Its structural features allow for modifications that can enhance its efficacy and reduce toxicity.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide can be compared with other similar compounds, such as:
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives: These compounds also exhibit significant anticancer activity and have been studied for their potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine-based FLT3 inhibitors: These compounds share a similar core structure and mechanism of action, but may differ in their substituents and overall efficacy.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl group and the acetamide moiety, which contribute to its distinct biological activity and therapeutic potential.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZWLWNPLWEWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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